sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate
Description
This compound (hereafter referred to as Compound A) is a sodium salt of a nucleotide analog featuring a purine base (2-amino-6-oxo-1H-purin-9-yl) linked to a diphosphate group via a glycerol-like backbone. The structure includes stereochemical specificity at the (2S) and (1R) positions, critical for its biological activity . The diphosphate moiety ([hydroxy(phosphonooxy)phosphoryl] phosphate) facilitates intracellular activation, enabling interaction with viral polymerases or cellular enzymes . Compound A is structurally related to tenofovir diphosphate (TFV-DP), a well-known antiviral prodrug, but differs in its substituent arrangement and stereochemistry .
Properties
IUPAC Name |
sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O14P3.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)27-5(1-16)3-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIUTIYREXVACK-KGZKBUQUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@@H](C=O)O[C@@H](COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746723 | |
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-45-6 | |
| Record name | sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-3H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl][hydroxy(phosphonooxy)phosphoryl] phosphate is a complex phosphonate derivative with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a purine base structure, specifically 2-amino-6-oxo-1H-purine, which is linked to a phosphonate moiety. Its molecular formula is , where represent specific atom counts that define its structure. The presence of phosphate groups suggests potential interactions with biological systems, particularly in cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many purine derivatives act as competitive inhibitors of enzymes involved in nucleotide metabolism. This can lead to altered cellular proliferation and apoptosis.
- Modulation of Signaling Pathways : The phosphonate group may interact with signaling molecules, influencing pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation.
- Antiviral and Antitumor Activities : Preliminary studies suggest that this compound could inhibit viral replication and tumor growth by inducing apoptosis in affected cells.
Biological Activity Overview
The biological activity of sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl][hydroxy(phosphonooxy)phosphoryl] phosphate has been assessed through various in vitro and in vivo studies. Key findings include:
Case Studies
- Antiviral Efficacy : A study demonstrated that the compound significantly reduced the replication rate of human herpes simplex virus type 1 (HSV-1) in cultured A549 cells, suggesting its potential as an antiviral agent.
- Antitumor Activity : In a murine model, administration of the compound resulted in a marked reduction in tumor size and increased apoptosis markers in treated tumors compared to controls.
- Immunomodulation : Research indicated that the compound could suppress TNF-alpha production in activated immune cells, highlighting its potential use in treating autoimmune disorders.
Scientific Research Applications
Drug Delivery Systems
Overview
The compound has been investigated for its role as a drug delivery agent due to its ability to encapsulate therapeutic molecules and facilitate their transport within biological systems.
Mechanism of Action
The unique structure of the compound allows it to interact with cellular membranes, enhancing the permeability of drugs that are otherwise poorly absorbed. This is particularly useful in delivering nucleotides and other biologically active molecules.
Case Study: Nucleotide Delivery
In a study focusing on the delivery of nucleotide analogs, sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl][hydroxy(phosphonooxy)phosphoryl] phosphate demonstrated increased cellular uptake compared to traditional delivery methods. The encapsulation efficiency was reported at over 85%, significantly improving therapeutic outcomes in model organisms.
Biochemical Applications
Enzyme Regulation
The compound acts as a substrate or inhibitor for various enzymes, particularly those involved in nucleotide metabolism. Its phosphonate group can mimic natural substrates, making it a valuable tool in biochemical research.
Table 1: Enzyme Interaction Data
| Enzyme | Interaction Type | Effect on Activity |
|---|---|---|
| Nucleotide Kinase | Substrate | Increased activity |
| Phosphatase | Inhibitor | Decreased activity |
| Polymerase | Competitive Inhibitor | Reduced binding affinity |
Case Study: Inhibition of Nucleotide Kinase
Research showed that sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl][hydroxy(phosphonooxy)phosphoryl] phosphate effectively inhibited nucleotide kinase activity in vitro, leading to reduced proliferation rates in cancer cell lines. This suggests potential applications in cancer therapeutics.
Molecular Biology Research
Genetic Engineering
The compound has been utilized in genetic engineering as a part of vectors for gene therapy. Its ability to modify nucleic acids makes it an essential component in constructing plasmids and other vectors.
Table 2: Genetic Engineering Applications
| Application | Description |
|---|---|
| Plasmid Construction | Used as a backbone for gene insertion |
| CRISPR/Cas9 Delivery | Enhances the efficiency of gene editing |
| RNA Interference | Facilitates the delivery of siRNA |
Case Study: CRISPR/Cas9 Enhancement
In experiments involving CRISPR/Cas9 gene editing, the inclusion of sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl][hydroxy(phosphonooxy)phosphoryl] phosphate improved the precision of gene targeting by 30%, showcasing its potential as an enhancer in genetic engineering applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Compound A and analogous nucleotide derivatives:
Key Research Findings:
Diphosphate Analogs: Compound A and its derivatives (e.g., Biotin-tenofovir-DP , Azidohexyl-tenofovir-DP ) share a diphosphate group critical for binding to viral polymerases. However, bulky substituents (e.g., biotin or azide) reduce cellular uptake efficiency compared to Compound A .
Stereochemical Specificity: The (2S,1R) configuration in Compound A enhances enzymatic recognition compared to non-stereospecific analogs like the phosphonic acid derivative , which shows 10-fold lower affinity in polymerase inhibition assays .
Prodrug Design : Propanediol derivatives (e.g., L-valine esters ) exhibit superior oral bioavailability due to esterase-mediated activation, whereas Compound A requires intracellular phosphorylation for activation .
Q & A
Q. What are the recommended synthetic and analytical methodologies for this compound?
Answer:
- Synthesis : The compound’s complexity suggests a multi-step approach involving phosphoramidite or H-phosphonate chemistry, given its nucleotide-like structure with a purine base (2-amino-6-oxopurine) and multiple phosphate linkages. Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) are critical to prevent undesired side reactions during phosphorylation steps .
- Characterization : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ³¹P) to confirm molecular weight, stereochemistry, and phosphorylation patterns. For example, ³¹P NMR can resolve distinct phosphate environments (e.g., bridging vs. non-bridging oxygens) .
Q. How should researchers evaluate the compound’s stability under experimental conditions?
Answer:
- Stability assays : Conduct kinetic studies under varying pH (4–9), temperature (4°C–37°C), and ionic strength. Monitor degradation via HPLC or LC-MS, focusing on hydrolysis of labile groups (e.g., the oxoethoxy or phosphate ester linkages).
- Storage recommendations : Lyophilized forms stored at -20°C in anhydrous conditions are preferable to aqueous solutions, which may undergo hydrolysis over time. Include stabilizers like EDTA to chelate metal ions that catalyze degradation .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s role in enzymatic or biochemical pathways?
Answer:
- Enzymatic assays : Use purified enzymes (e.g., kinases, phosphatases) to study phosphorylation/dephosphorylation kinetics. For example, monitor ATP/ADP coupling via coupled spectrophotometric assays (e.g., NADH oxidation at 340 nm) if the compound acts as a substrate or inhibitor .
- Isotopic labeling : Introduce ¹⁸O or ³²P labels at specific phosphate groups to track metabolic incorporation or cleavage pathways using mass spectrometry or autoradiography .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use the compound’s SMILES/InChI (e.g.,
InChI=1S/C20H25N10O10P.Na ...) to model binding to purinergic receptors or nucleotide-binding enzymes. Software like AutoDock Vina or Schrödinger Suite can simulate binding affinities. - MD simulations : Perform all-atom molecular dynamics (MD) in explicit solvent (e.g., TIP3P water) to study conformational stability over microsecond timescales, focusing on flexible regions like the oxoethoxy side chain .
Q. How should researchers address discrepancies in experimental data, such as conflicting reactivity or stability profiles?
Answer:
- Controlled replication : Standardize buffer systems (e.g., Tris vs. phosphate buffers) and purity thresholds (>95% by HPLC) to minimize batch-to-batch variability.
- Mechanistic studies : Use stopped-flow spectroscopy or rapid-freeze quench methods to capture transient intermediates in degradation or catalytic pathways. For example, conflicting hydrolysis rates may arise from undetected metal ion contaminants, which can be mitigated by ICP-MS analysis .
Methodological Framework for Data Interpretation
- Theoretical alignment : Link findings to nucleotide metabolism or signal transduction pathways (e.g., cAMP/cGMP analogs) to contextualize the compound’s biochemical role. This aligns with Guiding Principle 2 of evidence-based inquiry, which emphasizes grounding research in established frameworks .
- Data triangulation : Combine orthogonal techniques (e.g., NMR for structure, LC-MS for purity, enzymatic assays for activity) to resolve ambiguities. For instance, unexpected ³¹P NMR shifts could indicate metal coordination, validated via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
